molecular formula C8H9LiO3S B13529760 Lithium2-ethoxybenzene-1-sulfinate

Lithium2-ethoxybenzene-1-sulfinate

Katalognummer: B13529760
Molekulargewicht: 192.2 g/mol
InChI-Schlüssel: UKMLTCIHARMBSA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium2-ethoxybenzene-1-sulfinate is an organosulfur compound that features a lithium ion bonded to an ethoxybenzene sulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium2-ethoxybenzene-1-sulfinate typically involves the reaction of ethoxybenzene with sulfur dioxide and a base, followed by the introduction of lithium ions. The reaction conditions often include:

    Temperature: Moderate temperatures are generally used to facilitate the reaction.

    Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly employed.

    Catalysts: Catalysts like iodine or transition metal complexes may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium2-ethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfonic acids, sulfonates.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Lithium2-ethoxybenzene-1-sulfinate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of lithium2-ethoxybenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to changes in their activity. Additionally, the ethoxy group may participate in hydrophobic interactions, further influencing the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium2-ethoxybenzene-1-sulfinate: Similar structure but with sodium instead of lithium.

    Potassium2-ethoxybenzene-1-sulfinate: Similar structure but with potassium instead of lithium.

    Lithium2-methoxybenzene-1-sulfinate: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

Lithium2-ethoxybenzene-1-sulfinate is unique due to the presence of the lithium ion, which imparts distinct chemical properties compared to its sodium and potassium counterparts. The ethoxy group also provides different reactivity and interaction profiles compared to the methoxy group, making this compound particularly valuable in specific applications.

Eigenschaften

Molekularformel

C8H9LiO3S

Molekulargewicht

192.2 g/mol

IUPAC-Name

lithium;2-ethoxybenzenesulfinate

InChI

InChI=1S/C8H10O3S.Li/c1-2-11-7-5-3-4-6-8(7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1

InChI-Schlüssel

UKMLTCIHARMBSA-UHFFFAOYSA-M

Kanonische SMILES

[Li+].CCOC1=CC=CC=C1S(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.